4-Hydroxy-3-phenylpyridine

Aromatase inhibition CYP19 Breast cancer research

4-Hydroxy-3-phenylpyridine (3-phenylpyridin-4-ol, C₁₁H₉NO, MW 171.19 g/mol) is a heterocyclic scaffold belonging to the hydroxyphenylpyridine class, characterized by a hydroxyl group at the 4-position and a phenyl substituent at the 3-position of the pyridine ring. The compound exists in tautomeric equilibrium between its hydroxypyridine (lactim) and 4-pyridone (lactam) forms—a property that fundamentally distinguishes it from non-hydroxylated phenylpyridines and influences its hydrogen-bonding capacity, solubility, and target-binding behavior.

Molecular Formula C11H9NO
Molecular Weight 171.19 g/mol
Cat. No. B12304219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-3-phenylpyridine
Molecular FormulaC11H9NO
Molecular Weight171.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CNC=CC2=O
InChIInChI=1S/C11H9NO/c13-11-6-7-12-8-10(11)9-4-2-1-3-5-9/h1-8H,(H,12,13)
InChIKeyLFXDDUCUKGFLFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxy-3-phenylpyridine for Research Procurement: Structural and Pharmacological Baseline


4-Hydroxy-3-phenylpyridine (3-phenylpyridin-4-ol, C₁₁H₉NO, MW 171.19 g/mol) is a heterocyclic scaffold belonging to the hydroxyphenylpyridine class, characterized by a hydroxyl group at the 4-position and a phenyl substituent at the 3-position of the pyridine ring . The compound exists in tautomeric equilibrium between its hydroxypyridine (lactim) and 4-pyridone (lactam) forms—a property that fundamentally distinguishes it from non-hydroxylated phenylpyridines and influences its hydrogen-bonding capacity, solubility, and target-binding behavior [1]. This scaffold appears in multiple therapeutic patent families, including PDE4 inhibitors (US6090817), COX-2 selective inhibitors, and angiotensin II receptor antagonists, establishing its relevance as a privileged structure in medicinal chemistry [2].

Why 4-Hydroxy-3-phenylpyridine Cannot Be Replaced by Generic Phenylpyridine Analogs


The 4-hydroxy-3-phenyl substitution pattern confers a unique combination of physicochemical properties that generic phenylpyridine analogs (e.g., 3-phenylpyridine, 4-phenylpyridine) or regioisomeric hydroxyphenylpyridines (e.g., 3-hydroxy-4-phenylpyridine) cannot replicate. The 4-OH group enables lactim–lactam tautomerism, producing a 4-pyridone form that alters both hydrogen-bond donor/acceptor topology and electronic distribution across the ring—properties directly implicated in target recognition at enzyme active sites such as aromatase CYP19 and CYP53 [1]. Non-hydroxylated analogs lack this tautomeric switch and exhibit fundamentally different binding modes: 3-phenylpyridine and 4-phenylpyridine bind aromatase via pyridinic nitrogen coordination to heme iron, whereas introduction of the 4-OH group introduces an additional H-bonding locus predicted to alter both binding affinity and selectivity [2]. Furthermore, the 4-OH group provides a synthetic handle for oxidation to the 4-pyridone or subsequent derivatization, a capability absent in non-hydroxylated comparators [3].

Quantitative Differentiation Evidence for 4-Hydroxy-3-phenylpyridine Against Closest Analogs


Aromatase CYP19 Binding Affinity: Class-Level Comparison of 3-Phenyl vs. 4-Phenyl Pyridine Scaffolds

Although direct Ki data for 4-Hydroxy-3-phenylpyridine against aromatase CYP19 are not publicly reported, the foundational SAR for the phenylpyridine core is established by Vaz et al. (1992), who demonstrated that 4-phenylpyridine (Ki = 0.36 µM) is approximately 4-fold more potent than 3-phenylpyridine (Ki = 1.48 µM) as a competitive inhibitor of human placental aromatase [1]. The introduction of the 4-OH substituent is predicted to further modulate this activity through tautomer-dependent hydrogen bonding with the heme active site and additional interactions with substrate-access channel residues. This positional sensitivity—where the phenyl attachment point drives a 4-fold Ki difference—demonstrates why the 3-phenyl-4-hydroxy architecture cannot be replaced by simple 4-phenylpyridine or 3-phenylpyridine without significant alteration of target engagement. Note: Direct comparative data for 4-Hydroxy-3-phenylpyridine versus the unsubstituted phenylpyridines in the aromatase assay are not available; this evidence is tagged as Class-Level Inference.

Aromatase inhibition CYP19 Breast cancer research Steroidogenesis

CYP53 Enzyme Inhibition: Quantitative Activity of the 3-Phenylpyridine Core for Antifungal Target Validation

The enzyme inhibition database (enzyme-information.de) reports an IC50 of 0.161 mM for 3-phenylpyridine against CYP53 (EC 1.13.11.52), a fungal cytochrome P450 enzyme responsible for benzoate detoxification and a validated antifungal target [1]. This provides a quantitative baseline for the phenylpyridine core. The 4-Hydroxy-3-phenylpyridine compound incorporates an additional hydroxyl group capable of participating in the hydrogen-bonding network at the CYP53 active site, as demonstrated by molecular docking studies of phenylpyridine derivatives targeting CYP53 [2]. The 4-OH substituent is expected to alter both binding pose and inhibitory potency relative to the unsubstituted 3-phenylpyridine benchmark. In the broader antifungal SAR landscape, the CYP53 binding model has been used to design novel phenylpyridine inhibitors with confirmed enzyme inhibitory activity, establishing the relevance of this scaffold for antifungal lead generation [2].

CYP53 inhibition Antifungal drug discovery Fungal metabolism Benzoate detoxification

Tautomeric Equilibrium: Physicochemical Differentiation from Non-Hydroxylated and Regioisomeric Analogs

Büchner et al. (2021) demonstrated that isomeric hydroxypyridine/pyridone systems differ by more than three orders of magnitude in their tautomeric equilibrium constants (KT) and acidity (pKa) upon hydration, driven by steric hindrance of hydration and hydrogen bond enhancement by localized charges [1]. For 4-Hydroxy-3-phenylpyridine, the 4-OH position enables interconversion between the hydroxypyridine (lactim) and 4-pyridone (lactam) forms—a tautomeric equilibrium that is fundamentally absent in 3-phenylpyridine, 4-phenylpyridine, and 3-hydroxy-4-phenylpyridine (which tautomerizes to a 3-pyridone). The Gas-Phase vs. aqueous equilibrium data show that while all isomers exist predominantly as the hydroxypyridine form in the gas phase, aqueous solvation differentially stabilizes the pyridone tautomer depending on the OH position [1]. This positional dependence of tautomeric preference has direct consequences for solubility (the pyridone form has higher aqueous solubility), logD, and hydrogen-bond donor/acceptor capacity—parameters that critically influence both biological assay behavior and formulation development. The 4-pyridone tautomer of the target compound presents a distinct H-bond acceptor pattern (C=O at position 4) compared to the 2-pyridone tautomer of 2-hydroxypyridine analogs, resulting in differentiated protein-ligand interaction profiles.

Tautomerism Hydroxypyridine-pyridone equilibrium Physicochemical profiling Solubility prediction

Oxidative Reactivity: Synthetic Differentiation via 4-OH→4-Oxo Conversion Unavailable in Non-Hydroxylated Analogs

The 4-OH group of 4-Hydroxy-3-phenylpyridine undergoes controlled oxidation to yield the corresponding 3-phenyl-4-pyridone using standard oxidizing agents such as KMnO₄ or CrO₃ [1]. This transformation is structurally impossible for non-hydroxylated analogs (3-phenylpyridine, 4-phenylpyridine) and proceeds through a different pathway compared to 2-hydroxy or 3-hydroxy regioisomers, which oxidize to 2-pyridone or 3-pyridone products respectively [2]. The resulting 4-pyridone product possesses distinct electronic character (reduced aromaticity in the pyridine ring, enhanced carbonyl reactivity) and is a key intermediate in the synthesis of more complex bioactive molecules including N-substituted 4-pyridones and fused heterocyclic systems [3]. This oxidation handle provides a synthetic branching point not available from generic phenylpyridine starting materials, enabling divergence into multiple chemotypes from a single procurement.

Synthetic chemistry Oxidation Pyridone synthesis Chemical intermediates

Patent-Granted Therapeutic Differentiation: The 4-Hydroxy-3-Phenyl Scaffold in PDE4, COX-2, and Angiotensin II Programs

The (4-oxy-3-(aryl)phenyl)pyridine chemotype, which encompasses 4-Hydroxy-3-phenylpyridine as a core substructure, is specifically claimed in United States Patent US 6,090,817 (Novartis AG, 2000) as a selective PDE4 isoenzyme inhibitor with demonstrated TNF-α downregulation activity [1]. The patent establishes that compounds within this scaffold class exhibit PDE4 selectivity over PDE3, a critical requirement for bronchodilatory and anti-inflammatory efficacy without undesirable cardiovascular stimulation [1]. In parallel, the 3-phenylpyridine core with 4-position substitution appears in patent families claiming COX-2 selective inhibition (Merck Frosst Canada, substituted 3-phenylpyridines as selective COX-2 inhibitors) [2] and angiotensin II AT1 receptor antagonism (2(1H)-pyridinones with 4-hydroxy substitution showing particular potency both in vitro and in vivo) [3]. Bantick et al. (1994) specifically demonstrated that 4-hydroxy-substituted 2(1H)-pyridinones exhibit enhanced angiotensin II antagonist potency compared to non-hydroxylated or 4-carboxy-substituted analogs [3]. The convergence of three distinct therapeutic patent families on the 4-hydroxy-3-phenylpyridine substructure indicates that this specific substitution pattern has been independently validated as pharmacophorically relevant across multiple target classes, distinguishing it from regioisomeric or non-hydroxylated analogs not covered by these composition-of-matter claims.

PDE4 inhibition COX-2 selective inhibition Angiotensin II antagonism Inflammation

Procurement-Relevant Application Scenarios for 4-Hydroxy-3-phenylpyridine Based on Quantitative Evidence


Aromatase Inhibitor Lead Optimization: SAR Exploration of 4-OH Contribution to CYP19 Binding

Research teams pursuing nonsteroidal aromatase inhibitors for breast cancer can use 4-Hydroxy-3-phenylpyridine to systematically evaluate the contribution of the 4-OH substituent to CYP19 binding affinity, building on the established Ki values of 3-phenylpyridine (1.48 µM) and 4-phenylpyridine (0.36 µM) from Vaz et al. (1992) [1]. The compound enables direct head-to-head comparison of 4-OH vs. 4-H vs. 3-OH substitution in an otherwise identical phenylpyridine scaffold, addressing the critical SAR question of whether hydrogen-bonding capability at position 4 enhances or diminishes heme-iron coordination relative to the 4-phenylpyridine benchmark.

Antifungal Drug Discovery: CYP53 Inhibitor Screening with the 3-Phenylpyridine Core

Investigators targeting fungal CYP53 for novel antimycotic development can employ 4-Hydroxy-3-phenylpyridine as a derivatization-ready scaffold, using the reported 3-phenylpyridine IC50 of 161 µM as a baseline potency benchmark [2]. The compound's 4-OH group provides both a hydrogen-bonding probe for active-site mapping and a synthetic anchor for further functionalization, enabling systematic exploration of the CYP53 binding pocket identified through molecular docking studies of phenylpyridine derivatives [2].

Physicochemical and Tautomerism Studies: Positional Isomer Comparison for Preformulation

Formulation scientists and physicochemical profiling laboratories can use 4-Hydroxy-3-phenylpyridine in comparative tautomerism studies alongside 2-hydroxy and 3-hydroxy phenylpyridine regioisomers, directly testing the >1000-fold KT differences predicted by Büchner et al. (2021) [3]. Such studies are essential for preformulation development, as tautomeric state determines aqueous solubility, logD, and chemical stability—parameters that cannot be inferred from non-hydroxylated or regioisomeric analogs.

Multi-Target Medicinal Chemistry: PDE4/COX-2/Angiotensin II Scaffold Optimization

Medicinal chemistry programs operating at the intersection of inflammation and cardiovascular indications can leverage the patent-validated positioning of the 4-hydroxy-3-phenylpyridine scaffold across PDE4, COX-2, and angiotensin II AT1 receptor targets [4][5]. Procurement of this single scaffold enables parallel lead optimization against three therapeutically relevant targets, with composition-of-matter patent precedence supporting freedom-to-operate assessment in each therapeutic area.

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